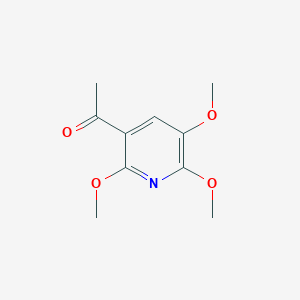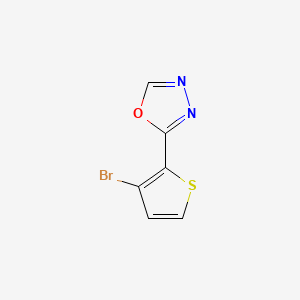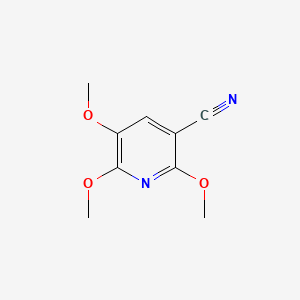
N-((6-Chlorpyridin-3-yl)methyl)propan-2-amin-hydrochlorid
Übersicht
Beschreibung
“N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2N2. It has a molecular weight of 234.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 234.13 . Unfortunately, other specific physical and chemical properties were not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthese von Agrochemikalien
Diese Verbindung ist ein Metabolit von Acetamiprid, einem neuartigen Neonicotinoid-Insektizid, das gegen Schädlinge wie Holotrichia consanguinea im Zuckerrohr eingesetzt wird. Sie spielt aufgrund ihrer Reaktivität und ihrer strukturellen Eigenschaften eine Rolle bei der Synthese von Agrochemikalien .
Forschung zur Kinasehemmung
In der biomedizinischen Forschung haben Derivate dieser Verbindung Aktivität an Kinasen wie p70S6Kβ gezeigt, die in der Zellsignaltransduktion eine wichtige Rolle spielen. Obwohl sie ursprünglich auf eine andere Kinase (MPS1) abgezielt waren, wurde eine signifikante Aktivität für p70S6Kβ beobachtet, was auf mögliche Anwendungen in der gezielten Krebstherapie hindeutet .
Organische Synthese
Die Verbindung wurde zur Synthese von Imidazolidin-2-iminen verwendet, die in der pharmazeutischen Chemie aufgrund ihrer biologischen Aktivität wertvoll sind. Der Syntheseprozess umfasst Reduktions- und Charakterisierungsverfahren wie IR-, PMR- und LC-MS/MS-Spektralanalysen .
Katalyse
Sie ist an der Entwicklung von heterogenen Hydrierungskatalysatoren beteiligt, die gegenüber homogenen Katalysatoren Vorteile wie eine einfache Rückgewinnung und Wiederverwendung bieten. Dies ist entscheidend für chemische Prozesse im industriellen Maßstab .
Pharmazeutische Zwischenprodukte
Die Verbindung dient als Zwischenprodukt bei der Herstellung verschiedener pharmazeutischer Wirkstoffe, darunter solche mit Difluorethanamin-Strukturen, die in der Arzneimittelentwicklung eine wichtige Rolle spielen .
Forschung zu nichtlinearen optischen Materialien
Ein Derivat dieser Verbindung wurde synthetisiert und zur Züchtung von Einkristallen verwendet, um nichtlineare optische (NLO) Eigenschaften zu untersuchen. Diese Materialien sind für die Entwicklung von optischen Kommunikationstechnologien unerlässlich .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.ClH/c1-7(2)11-5-8-3-4-9(10)12-6-8;/h3-4,6-7,11H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWJRYFBRDGGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)



![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)


![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)




